molecular formula C14H14N2O2 B1332424 Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 328261-31-0

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine

Cat. No.: B1332424
CAS No.: 328261-31-0
M. Wt: 242.27 g/mol
InChI Key: TYELHXLKHZMZPI-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of benzodioxol-5-ylmethyl-pyridin-3-ylmethyl-amine emerges from the broader historical context of heterocyclic chemistry research and the systematic exploration of benzodioxole-containing compounds. The benzodioxole structural motif has been recognized for its significance in bioactive compounds, with many related molecules containing the methylenedioxyphenyl group demonstrating important biological properties. The systematic investigation of compounds incorporating this structural feature has led to the identification of various derivatives with potential applications in pharmaceutical and agricultural chemistry.

The compound's registration in chemical databases and its assignment of a Chemical Abstracts Service number indicates its recognition as a distinct chemical entity worthy of systematic study. The development of efficient synthetic routes for accessing this compound has been driven by the growing interest in heterocyclic scaffolds for drug discovery and materials applications. The methylamine bridge connecting the benzodioxole and pyridine components represents a strategic design choice that allows for the combination of the electronic properties of both aromatic systems while maintaining structural flexibility.

Research into benzodioxole-containing compounds has revealed their diverse biological activities, including anticancer, anti-tuberculosis, anti-microbial, anti-epileptic, and analgesic effects. This broad spectrum of biological activity has provided the impetus for the synthesis and characterization of novel derivatives, including benzodioxol-5-ylmethyl-pyridin-3-ylmethyl-amine, as researchers seek to understand the relationship between structure and biological activity in this important class of compounds.

Nomenclature and Classification

The systematic nomenclature of benzodioxol-5-ylmethyl-pyridin-3-ylmethyl-amine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(3-pyridinylmethyl)amine. This designation clearly indicates the presence of both the benzodioxole and pyridine structural components, as well as the nature of their connection through the amine functionality.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13/h1-6,8,16H,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYELHXLKHZMZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351858
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328261-31-0
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

The synthesis typically involves the following steps:

Reaction Conditions

The synthesis often requires:

  • Solvents such as ethanol or acetonitrile.
  • Catalysts like palladium or other transition metals.
  • Base agents, such as sodium hydroxide, to facilitate nucleophilic substitution.

Example Synthesis Pathways

Pathway 1: Reductive Amination

Reductive amination is a common method for synthesizing amines:

  • Starting Materials :
    • Benzodioxole derivative with an aldehyde group.
    • Pyridine derivative with a methyl group.
    • Ammonia or an amine source.
  • Procedure :
    • Combine the benzodioxole aldehyde and pyridine methyl compound in a solvent.
    • Add ammonia or amine and a reducing agent (e.g., sodium cyanoborohydride).
    • Heat the mixture under reflux for several hours.
  • Outcome :
    • The reaction yields the desired compound with high selectivity.

Pathway 2: Direct Coupling

Direct coupling involves linking two functionalized precursors:

  • Starting Materials :
    • Benzodioxole derivative with a halogen substituent (e.g., bromide).
    • Pyridine derivative with an amine group.
  • Procedure :
    • Use a palladium catalyst in the presence of a base (e.g., potassium carbonate).
    • Conduct the reaction under inert conditions (argon or nitrogen atmosphere).
  • Outcome :
    • Formation of the methanamine bridge between benzodioxole and pyridine.

Optimization Parameters

Reaction Temperature

Optimal temperatures range between 60°C to 120°C, depending on the solvent and catalyst used.

Solvent Choice

Common solvents include:

  • Ethanol: Promotes solubility and mild reaction conditions.
  • Acetonitrile: Useful for high-temperature reactions.

Catalyst Selection

Transition metal catalysts such as palladium are preferred for their efficiency in coupling reactions.

Challenges in Synthesis

Purity

Impurities such as unreacted precursors or by-products can affect yield and require additional purification steps like recrystallization or chromatography.

Yield Optimization

Reaction conditions need fine-tuning to maximize yield while minimizing side reactions.

Data Table: Summary of Reaction Conditions

Parameter Optimal Value Notes
Temperature 60°C–120°C Higher temperatures improve reaction rate but may cause degradation.
Solvent Ethanol, Acetonitrile Solvent choice affects solubility and reaction kinetics.
Catalyst Palladium-based Ensures efficient coupling reactions.
Base Sodium hydroxide, K₂CO₃ Facilitates nucleophilic substitution or deprotonation steps.
Reducing Agent Sodium cyanoborohydride Used in reductive amination pathways.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamine linker and pyridine ring participate in nucleophilic substitution processes. For example:

  • Alkylation/arylation : The amine group reacts with electrophilic reagents like dichloropyrimidines, forming substituted derivatives. In a study involving structurally similar benzylamine analogs, reactions with 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine yielded chloro-methylthienopyrimidine derivatives under mild conditions (dichloromethane, triethylamine, room temperature) .

  • Cross-coupling : Piperidine-containing analogs undergo substitution with nucleophiles such as halides or thiols under basic conditions.

Key Conditions :

Reaction TypeReagents/ConditionsMajor Products
AlkylationDichloropyrimidines, DCM, Et₃N, RTSubstituted thienopyrimidines
Aryl substitutionElectrophilic aryl halides, Pd catalystsBiaryl derivatives (inferred)

Hydrolysis Reactions

The methylamine group exhibits hydrolytic sensitivity under acidic or basic conditions:

  • Acid hydrolysis : Protonation of the amine facilitates cleavage of the C–N bond, yielding benzodioxole methanol and pyridine methanol derivatives.

  • Base-mediated hydrolysis : Strong bases (e.g., NaOH) may deprotonate the amine, leading to fragmentation or rearrangements.

Experimental Note : Hydrolysis rates depend on steric hindrance and electronic effects from the benzodioxole and pyridine rings, which stabilize intermediates through resonance.

Oxidation and Reduction

While direct oxidation data for this compound is limited, structurally related benzodioxole- and pyridine-containing compounds provide insights:

  • Oxidation : Pyridine rings in analogous compounds are oxidized to pyridine N-oxides using agents like m-chloroperbenzoic acid (mCPBA). The benzodioxole ring may undergo ring-opening oxidation to catechol derivatives under strong oxidative conditions (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s electronic profile.

Product Stability : Pyridine N-oxides are hygroscopic and require anhydrous storage.

Condensation and Cyclization

The amine group participates in condensation reactions:

  • Schiff base formation : Reacts with aldehydes/ketones to form imines, as demonstrated in Ugi-tetrazole reactions using paraformaldehyde and isocyanides .

  • Heterocycle synthesis : Condensation with β-ketoesters or acyl chlorides generates pyrrole or thiazole derivatives, leveraging the amine’s nucleophilicity .

Example Reaction :

text
Amine + Chloroacetyl chloride → Thiazole-2-carboxamide[10]

Electrophilic Aromatic Substitution

The benzodioxole ring directs electrophilic attacks to its electron-rich positions:

  • Nitration : Occurs at the 4-position of the benzodioxole ring using HNO₃/H₂SO₄, yielding nitro derivatives .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 5-position .

Regioselectivity : Governed by the electron-donating methylenedioxy group, which activates the aromatic ring toward meta-directing electrophiles .

Photochemical Reactivity

Benzodioxole derivatives are known to undergo photocyclization. Under UV light, the compound may form fused polycyclic structures via [4+2] cycloaddition or radical-mediated pathways .

Mechanistic Insight :

  • Excited-state proton transfer equilibria influence reaction outcomes .

  • Triplet-state intermediates have been characterized in related compounds .

Comparative Reactivity

The compound’s reactivity differs from positional isomers (e.g., pyridin-2-yl or pyridin-4-yl analogs) due to steric and electronic effects:

FeaturePyridin-3-yl DerivativePyridin-2-yl Analog
Nucleophilicity (amine)ModerateHigher (proximity to N-atom)
Oxidation SusceptibilityLowerHigher (due to ring strain)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine exhibit potential anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially mitigating oxidative stress and inflammation associated with conditions such as Alzheimer's disease .

Antimicrobial Properties

Studies have identified antimicrobial effects of this compound against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Biochemical Interactions

The compound interacts with several biological targets, including:

  • Enzymes : It may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease progression.
  • Receptors : Binding affinity studies suggest that it may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells through activation of caspase pathways.
Study 2NeuroprotectionReduced neuronal death in models of oxidative stress by enhancing antioxidant defenses.
Study 3Antimicrobial ActivityShowed significant inhibition of Staphylococcus aureus growth at low concentrations.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. .

Comparison with Similar Compounds

Electronic and Steric Effects

  • N-(1,3-Benzodioxol-5-ylmethylidene)pyridine-2-amine : The imine group introduces conjugation, altering electronic distribution and possibly enhancing reactivity in nucleophilic environments .

Bioactivity Profiles

  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: The dimethylaminomethyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted applications .
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine : Pyrazole’s hydrogen-bonding capacity could improve binding affinity to enzymes like cyclooxygenase or kinases .

Metabolic Stability

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine (CAS 328261-31-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2} and a molecular weight of 242.27 g/mol. Its structure features a benzodioxole ring linked to a pyridine ring via a methylamine group, which contributes to its unique chemical properties and biological interactions .

The exact mechanism of action for this compound is not fully elucidated; however, related compounds have shown promising results in various biological assays:

  • Anticancer Activity : A related compound with a similar structure demonstrated significant anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines . The compound was found to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. It has been explored as a biochemical probe for interactions with biological macromolecules, indicating possible applications in targeting bacterial infections .

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerLNCaPIC50: Not specified
MIA PaCa-2IC50: Not specified
CCRF-CEMIC50: Not specified
AntimicrobialVarious Gram-positive/negative pathogensMIC range: 0.008 - 0.046 μg/mL

Case Study 1: Anticancer Efficacy

In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. For instance, compound 3d from a related series was able to block the G2/M phase of the cell cycle and activate caspase pathways leading to cell death .

Case Study 2: Antimicrobial Activity

Another study highlighted the antibacterial potency of derivatives similar to this compound against Staphylococcus aureus and other pathogens. The derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting strong antimicrobial properties .

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential as a therapeutic agent are essential for advancing its application in medicine. Additionally, exploring structural modifications could enhance its efficacy against specific targets.

Q & A

Q. What are the standard synthetic routes for preparing derivatives of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine?

Common methods include condensation reactions between benzo[1,3]dioxol-5-ylmethylamine and pyridin-3-ylmethyl electrophiles (e.g., aldehydes or ketones), often catalyzed by acids or bases. Microwave-assisted synthesis (425 W, 5–10 minutes) with catalysts like ZnCl₂ and triethylamine improves reaction efficiency and purity . Schiff base formation, followed by cyclization or functionalization, is also widely used for structural diversification .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

  • FTIR spectroscopy : To confirm functional groups (e.g., C=O, N-H stretches) and track reaction progress .
  • NMR spectroscopy (¹H, ¹³C) : For structural elucidation, including aromatic proton environments and stereochemistry .
  • Mass spectrometry (GC-MS) : To verify molecular weight and fragmentation patterns . Thin-layer chromatography (TLC) is routinely used for purity assessment .

Q. How are preliminary biological activities (e.g., antimicrobial, antitumor) evaluated for such compounds?

Standard assays include:

  • In vitro antimicrobial testing : Broth microdilution or agar diffusion against bacterial/fungal strains (e.g., Staphylococcus aureus, E. coli) to determine MIC values .
  • Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., MDA-MB-231 breast cancer) to calculate IC₅₀ values .
  • Adhesion/migration assays : To assess anti-metastatic potential .

Advanced Research Questions

Q. How can researchers optimize low yields in condensation reactions involving benzo[1,3]dioxol-5-ylmethylamine?

Key strategies include:

  • Catalyst selection : Triethylamine or ZnCl₂ enhances reaction rates and selectivity .
  • Solvent optimization : Ethanol or DMF improves solubility and reduces side reactions .
  • Microwave irradiation : Reduces reaction time (5–10 minutes vs. hours) and improves yields by 15–20% . Monitoring via TLC ensures reaction completion before workup .

Q. What experimental design considerations are critical for resolving contradictions between in vitro and in vivo bioactivity data?

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability, and tissue distribution to explain discrepancies .
  • Dose-response calibration : Ensure in vivo doses align with in vitro IC₅₀ values, adjusting for plasma protein binding .
  • Tumor microenvironment models : Use 3D cell cultures or co-cultures to better mimic in vivo conditions .

Q. How can structure-activity relationships (SARs) guide the design of more potent derivatives?

  • Substituent analysis : Electron-withdrawing groups on the pyridine ring enhance antitumor activity, while bulky groups (e.g., tert-butyl) improve metabolic stability .
  • Bioisosteric replacement : Replacing the pyridin-3-ylmethyl group with isoxazole or thiazole rings modulates selectivity for cancer vs. normal cells .
  • Hybridization strategies : Combining benzo[1,3]dioxol with anticonvulsant pharmacophores (e.g., thiazolidinone) broadens therapeutic potential .

Q. What methodologies address challenges in crystallographic characterization of such compounds?

  • SHELX software suite : For small-molecule refinement and structure solution, particularly with high-resolution or twinned data .
  • Cocrystallization : Use salicylic acid or similar coformers to improve crystal lattice stability .
  • Synchrotron X-ray sources : Enhance resolution for compounds with low diffraction quality .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across structurally similar analogs?

  • Assay validation : Confirm consistency in cell line provenance, passage number, and assay conditions (e.g., serum concentration) .
  • Redox interference testing : Rule out false positives from thiol-reactive groups (e.g., dioxolane) in MTT assays .
  • Orthogonal assays : Validate results using alternative methods (e.g., ATP-based luminescence) .

Q. What factors contribute to variability in antimicrobial activity across studies?

  • Strain-specific resistance : Test against standardized panels (e.g., ATCC strains) .
  • Compound solubility : Use surfactants (e.g., Tween-80) to ensure homogeneous dispersion in broth .
  • Efflux pump inhibitors : Co-administer with verapamil to assess resistance mechanisms .

Methodological Resources

  • Synthesis Protocols : Microwave-assisted reactions , Schiff base formation .
  • Analytical Tools : SHELX for crystallography , GC-MS for purity .
  • Biological Assays : MTT for cytotoxicity , agar diffusion for antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.